molecular formula C26H28N6O4 B12173572 N'~1~,N'~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide

N'~1~,N'~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide

Cat. No.: B12173572
M. Wt: 488.5 g/mol
InChI Key: PFAZBLYUIIHLIG-UHFFFAOYSA-N
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Description

N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties connected by an octanedihydrazide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide typically involves the condensation of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with octanedihydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its indole moieties.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~8~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide
  • N’~1~,N’~8~-bis[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide
  • N’~1~,N’~8~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide

Uniqueness

N’~1~,N’~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide is unique due to the presence of methyl groups on the indole rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]octanediamide

InChI

InChI=1S/C26H28N6O4/c1-15-9-11-19-17(13-15)23(25(35)27-19)31-29-21(33)7-5-3-4-6-8-22(34)30-32-24-18-14-16(2)10-12-20(18)28-26(24)36/h9-14,27-28,35-36H,3-8H2,1-2H3

InChI Key

PFAZBLYUIIHLIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O

Origin of Product

United States

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